molecular formula C23H26N4O3 B11673667 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673667
M. Wt: 406.5 g/mol
InChI Key: DHYAKHBOAUQWOM-ZVHZXABRSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a carbohydrazide group, and substituted phenyl groups, which contribute to its distinct chemical properties.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-15(2)11-16-5-8-18(9-6-16)19-13-20(26-25-19)23(28)27-24-14-17-7-10-21(29-3)22(12-17)30-4/h5-10,12-15H,11H2,1-4H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

DHYAKHBOAUQWOM-ZVHZXABRSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or halogenated derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl rings and the presence of the pyrazole-5-carbohydrazide moiety.

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to summarize the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C20H24N4O3
  • Molecular Weight : 368.43 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance:

  • Staphylococcus aureus : Inhibition zones were recorded, showing potential as an antibacterial agent.
  • Escherichia coli : Similar results were observed, indicating broad-spectrum antimicrobial activity.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound demonstrated:

  • IC50 Values : Lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potent anti-inflammatory effect.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells was assessed using various cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

Research Findings and Case Studies

StudyFindingsMethodology
Abdel-Wahab et al. (2023)Significant antimicrobial activity against E. coli and S. aureusDisc diffusion method
Khidre et al. (2023)Induced apoptosis in HeLa cells with IC50 of 15 µMMTT assay
Farahat et al. (2022)Inhibition of TNF-alpha production by 60%ELISA assay

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes involved in inflammation.
  • Receptor Interaction : Potential binding to nuclear receptors involved in cell growth regulation suggests its role in anticancer activity.

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